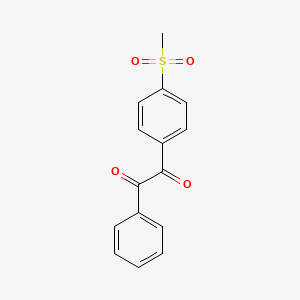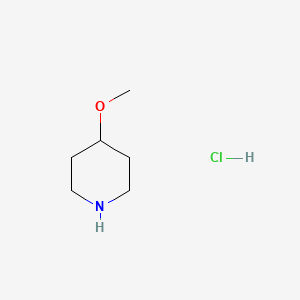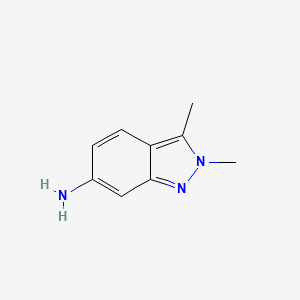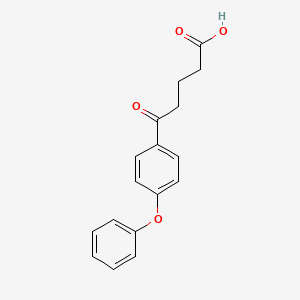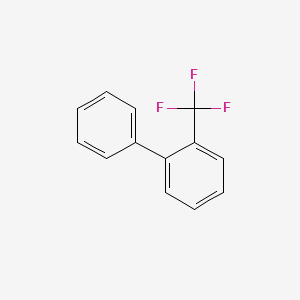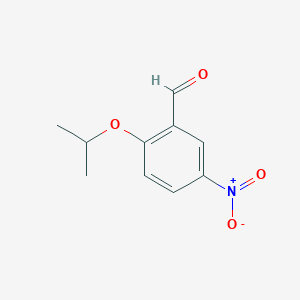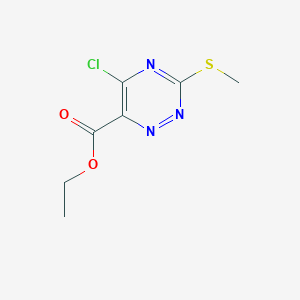
trans-4-(Hydroxymethyl)cyclohexanol
概要
説明
“trans-4-(Hydroxymethyl)cyclohexanol” is a chemical compound with the molecular formula C7H14O2 . It is a major metabolite formed by biological regioselective reduction of 4-methylcyclohexanone by Glomerella cingulata .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It is synthesized from 4-methylcyclohexanone by Glomerella cingulata . There is also a process for the preparation of trans-4-aminocyclohexanol, which could potentially be adapted for the synthesis of "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a hydroxymethyl group attached to the 4th carbon atom . The molecular weight of this compound is 130.19 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Precursor for Pharmaceutical Synthesis
Trans-4-(Hydroxymethyl)cyclohexanol has been identified as a key precursor in the synthesis of pharmaceutical intermediates. A notable study reported the synthesis of trans-4-(N-acetylamido)cyclohexanol, an important intermediate for pharmaceuticals, through a two-step process starting from p-aminophenol. This compound showcases a high selectivity for the trans-isomer, underscoring its utility in targeted synthetic pathways (Li Jia-jun, 2012).
Biocatalysis and Microbial Reduction
Biocatalysis offers a green alternative to traditional chemical synthesis, leveraging microbial enzymes for the reduction of ketones to alcohols with high stereoselectivity. Research involving fungal species demonstrated the effective biotransformation of ketones to chiral alcohols, including trans-4-ethyl-1-(1S-hydroxyethyl)cyclohexanol, showcasing the potential of this compound derivatives in producing chiral building blocks for pharmaceuticals (C. Pinedo-Rivilla et al., 2009).
Molecular Structure and Polymorphism
Investigations into the molecular structure and polymorphism of cyclohexanedimethanol derivatives, closely related to this compound, provide insights into the conformational stability and intermolecular interactions of such compounds. This research is vital for understanding the material properties of these compounds, including their phase behavior and crystallinity (M. T. Rosado et al., 2014).
Fragrance and Flavor Industry Applications
The compound has also found applications in the fragrance and flavor industries, where stereoselective synthesis of cyclohexanol derivatives is critical. Studies have explored the use of commercial alcohol dehydrogenases for the production of cis-4-alkylcyclohexanols, demonstrating the importance of this compound derivatives in creating high-value chemical products with specific olfactory properties (F. Tentori et al., 2020).
Catalysis and Selective Hydrogenation
The role of this compound derivatives in catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone, highlights its utility in chemical manufacturing processes. This research underscores the efficiency of certain catalysts in promoting selective formation of valuable chemical intermediates under mild conditions, contributing to more sustainable chemical processes (Yong Wang et al., 2011).
Safety and Hazards
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
It’s worth noting that aromatic compounds, which this compound could potentially be a precursor to, have broad applications and have been the target of biosynthetic processes for several decades .
生化学分析
Biochemical Properties
Trans-4-(Hydroxymethyl)cyclohexanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the rate of biochemical reactions. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate an enzyme by binding to an allosteric site, enhancing the enzyme’s activity. These interactions can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as alterations in gene expression or metabolic flux .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to more pronounced changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by enzymes such as oxidoreductases or transferases, leading to the formation of different metabolites. These metabolic pathways can influence the levels of the compound and its metabolites within the cell, affecting the overall metabolic flux and the balance of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as its concentration in specific tissues or cellular compartments can determine its effects on cellular processes .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZISGVNOKTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297079, DTXSID701301327 | |
| Record name | trans-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-27-6, 3685-24-3 | |
| Record name | trans-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

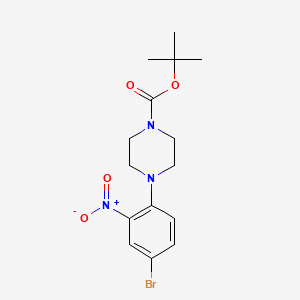
![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)

